N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Description
The compound N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a structurally complex molecule featuring:
- A 1,4-dioxino[2,3-g]quinoline core with a 9-oxo substituent.
- An 8-(4-ethoxybenzoyl) group attached to the quinoline ring.
- A 2-acetamide side chain linked to a 3,4-difluorophenyl moiety.
The 3,4-difluorophenyl group may enhance metabolic stability and lipophilicity, while the 4-ethoxybenzoyl substituent could influence binding affinity through steric or electronic effects .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F2N2O6/c1-2-36-18-6-3-16(4-7-18)27(34)20-14-32(15-26(33)31-17-5-8-21(29)22(30)11-17)23-13-25-24(37-9-10-38-25)12-19(23)28(20)35/h3-8,11-14H,2,9-10,15H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXKDHDOVVGSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide typically involves multi-step organic reactions. The process may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the dioxino group: This step involves the cyclization of appropriate intermediates under controlled conditions.
Attachment of the ethoxybenzoyl group: This can be done via esterification or acylation reactions.
Final coupling with the difluorophenyl group: This step may involve nucleophilic substitution or coupling reactions using reagents like palladium catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification processes: Employing techniques like crystallization, chromatography, and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acetamide Side Chain
N-(3-Methoxyphenyl) Analog
- Structure : The closest analog () replaces the 3,4-difluorophenyl group with a 3-methoxyphenyl moiety.
- Molecular Formula : C29H26N2O7 (Average mass: 514.534 Da).
- Key Differences :
N-(3,5-Dimethylphenyl) Quinoline Derivatives
Variations in the Quinoline Core Substituents
4-Methylbenzoyl vs. 4-Ethoxybenzoyl
- Example: N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide ().
- Ethoxy substituents may prolong half-life due to slower metabolic cleavage compared to methyl groups .
Indole-Based Analogs
- Example: (E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide ().
- Activity : Reported logP = 5.171, indicating moderate lipophilicity .
- Comparison: The indole scaffold introduces conformational rigidity, which may limit binding flexibility compared to the quinoline core in the target compound.
Structural and Spectroscopic Comparisons
Bioactivity and Pharmacological Potential
- Anticancer Activity: While direct data for the target compound is unavailable, analogs like N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide show IC50 values in the low micromolar range, suggesting the quinoline-acetamide scaffold is pharmacologically relevant .
- Selectivity : The 3,4-difluorophenyl group may reduce off-target interactions compared to bulkier substituents (e.g., 4-nitrobenzyl in ), which could improve therapeutic index .
Data Table: Key Properties of Target Compound and Analogs
*Estimated based on structural similarity.
Biological Activity
N-(3,4-difluorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure includes a difluorophenyl moiety and a quinoline derivative, which may contribute to its biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 506.46 g/mol. The structure features significant functional groups that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H20F2N2O6 |
| Molecular Weight | 506.46 g/mol |
| Purity | ≥ 95% |
Research indicates that compounds similar to this compound may act through various mechanisms including:
- Inhibition of Enzymatic Activity : Some studies suggest that quinoline derivatives can inhibit specific enzymes involved in cellular signaling pathways.
- Antioxidant Activity : The presence of fluorine atoms can enhance the compound's ability to scavenge free radicals.
- Interaction with Receptors : The compound may interact with specific biological receptors affecting cell signaling and proliferation.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance:
- Cell Line Studies : In vitro studies demonstrated that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has shown promise against various microbial strains:
- Bacterial Inhibition : Research indicates effectiveness against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or inhibition of protein synthesis.
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the modulation of cytokine production:
- Cytokine Modulation : Studies have reported that related compounds can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
-
Study on Anticancer Properties :
- A study tested the compound on MCF-7 cells and observed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
- Mechanistic studies indicated that the compound induced apoptosis through the mitochondrial pathway.
-
Antimicrobial Efficacy :
- In a clinical setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
